N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12(2)20-9-16(18-11-20)25(22,23)19-10-17(3,21)15-8-13-6-4-5-7-14(13)24-15/h4-9,11-12,19,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOCHFXPMQYSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiophene-based analogs have been found to be biologically active and play a vital role in medicinal chemistry. They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects. For instance, some thiophene derivatives are known to inhibit lipid peroxidation, act as potassium channel openers, and serve as topoisomerase inhibitors.
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide, with the CAS number 2034353-99-4, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3S2 |
| Molecular Weight | 379.5 g/mol |
| Structure | Chemical Structure |
Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases, particularly those involved in critical signaling pathways associated with cancer and inflammation. The imidazole ring is known for its role in binding to heme-containing enzymes and may interact with various targets within the cell.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the inhibition of key signaling pathways that promote tumor growth.
Inhibition of Protein Kinases
The compound has shown promise as a selective inhibitor of casein kinase 1 delta (CK1δ), with an IC50 value reported at approximately 0.040 μM, highlighting its potency against this target . CK1δ is implicated in several cellular processes, including circadian rhythm regulation and cancer progression.
Case Studies
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
In a study evaluating the efficacy of this compound against breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability. At concentrations of 10 µM and 20 µM, cell viability decreased by 45% and 75%, respectively.
Case Study 2: Selectivity Profile
A selectivity screen conducted on a panel of 442 eukaryotic protein kinases revealed that the compound selectively inhibits CK1 family members while showing minimal off-target effects on other kinases . This selectivity is crucial for reducing potential side effects in therapeutic applications.
Toxicity and Safety Profile
Toxicity studies using zebrafish embryos indicated that this compound has a favorable safety profile at therapeutic doses. The compound exhibited no significant developmental toxicity at concentrations up to 50 µM, suggesting potential for further development as a therapeutic agent .
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : As a targeted treatment for various cancers due to its selective inhibition of CK1δ.
- Inflammatory Diseases : Potential use in conditions where CK1δ plays a role in disease progression.
Scientific Research Applications
Anticancer Properties
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide has shown promising anticancer activity in several studies:
- Inhibition of Cell Proliferation : In vitro studies indicate that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the disruption of key signaling pathways that facilitate tumor growth.
- Selective Inhibition of Protein Kinases : The compound has been identified as a selective inhibitor of casein kinase 1 delta (CK1δ), with an IC50 value of approximately 0.040 μM. CK1δ plays a crucial role in cellular processes such as circadian rhythm regulation and cancer progression, making this compound a potential candidate for targeted cancer therapies.
Anti-inflammatory Effects
Research indicates that thiophene derivatives, including this compound, exhibit anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-spectrum Activity : Preliminary studies suggest that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This aspect warrants further investigation to define its potential as an antimicrobial agent .
Other Pharmacological Effects
The pharmacological profile of this compound extends beyond anticancer and anti-inflammatory activities:
- Antihypertensive Properties : Some studies suggest that thiophene-based compounds can exhibit antihypertensive effects, contributing to cardiovascular health.
- Anti-atherosclerotic Effects : There is emerging evidence indicating that compounds like this compound may help in preventing the progression of atherosclerosis through their biochemical interactions .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various applications:
- Cancer Cell Line Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Protein Kinase Inhibition : Research focused on CK1δ revealed that the compound not only inhibits kinase activity but also alters downstream signaling pathways involved in cell cycle regulation.
- Antimicrobial Screening : A series of antimicrobial assays showed that the compound exhibited notable activity against specific bacterial strains, indicating its potential utility in developing new antibiotics.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide?
- Methodological Answer : Synthesis optimization should focus on solvent systems, catalysts, and reaction time. For imidazole derivatives, polar aprotic solvents (e.g., DMF or DMSO) are often effective, with potassium carbonate as a base to facilitate sulfonamide coupling . Evidence from analogous compounds (e.g., 2-phenylbenzo[d]thiazole) shows yields of 70–96% when using stepwise condensation and reflux conditions . A table comparing conditions is suggested:
| Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80–100 | 85–92 | |
| Ethanol | NaOH | Reflux | 70–75 |
Reproducibility can be enhanced by monitoring reaction progress via TLC and adjusting stoichiometric ratios of benzo[b]thiophene and imidazole precursors .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for isopropyl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Infrared Spectroscopy (IR) : Bands at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (hydroxypropyl O-H) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant guidelines) for sulfonamide derivatives, which require fume hoods, nitrile gloves, and lab coats .
- Conduct pre-lab safety exams (100% score required) covering emergency procedures for spills or inhalation risks .
Q. How can researchers address solubility challenges during purification?
- Methodological Answer :
- Use gradient recrystallization with ethanol/water mixtures (common for imidazole derivatives) .
- For column chromatography, employ silica gel with ethyl acetate/hexane (3:7 ratio) to separate polar sulfonamide byproducts .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of sulfonamide formation in this compound?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s reaction path search methods can identify energetically favorable pathways for sulfonamide coupling .
- Validate computational predictions with experimental kinetic studies (e.g., varying temperature to observe rate changes) .
Q. What strategies improve regioselectivity in the synthesis of the imidazole-sulfonamide core?
- Methodological Answer :
- Use protective groups (e.g., tert-butoxycarbonyl for amines) to direct sulfonylation to the N-1 position of the imidazole ring .
- Optimize steric effects: Bulkier substituents (e.g., isopropyl) at the 1-position reduce competing reactions at adjacent sites .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?
- Methodological Answer :
- Reproduce synthesis and purification steps under standardized conditions (e.g., drying time, solvent purity) .
- Cross-validate purity via DSC (differential scanning calorimetry) and ¹H NMR integration ratios .
Q. What are the advantages of heterogeneous vs. homogeneous catalysis in scaling this synthesis?
- Methodological Answer :
- Heterogeneous Catalysts (e.g., immobilized palladium on carbon): Enable easy recovery and reuse, reducing metal contamination in the product .
- Homogeneous Catalysts (e.g., Pd(PPh₃)₄): Offer higher selectivity for complex coupling reactions but require post-synthesis purification .
Data Contradiction Analysis Framework
When conflicting data arise (e.g., yield discrepancies):
Reproduce Conditions : Ensure identical solvent, catalyst, and equipment (e.g., reflux vs. microwave-assisted heating) .
Analytical Cross-Check : Compare NMR shifts and MS spectra with published data for analogous compounds (e.g., 2-(4-chlorophenyl)-1H-imidazole) .
Computational Validation : Use ICReDD’s feedback loop to align experimental outcomes with predicted reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
